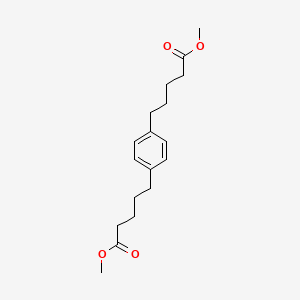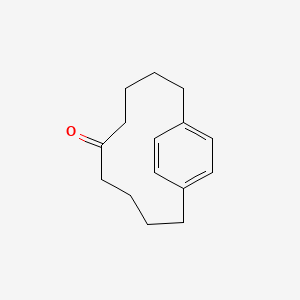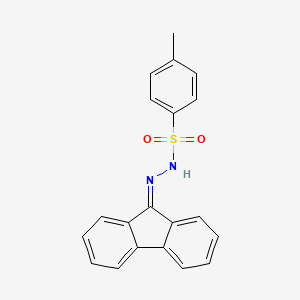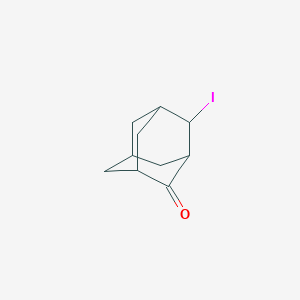
1,4-Dibromo-2,3,5,6-tetrachlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2,3,5,6-tetrachlorobenzene is an organohalogen compound with the molecular formula C6Br2Cl4. It is characterized by the presence of two bromine atoms and four chlorine atoms attached to a benzene ring. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene typically involves the bromination of 1,2,4,5-tetrachlorobenzene. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually conducted in a solvent like carbon tetrachloride or chloroform, and the temperature is maintained to ensure selective bromination at the desired positions .
Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,4-Dibromo-2,3,5,6-tetrachlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically require the presence of a catalyst or a strong base.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form products with additional functional groups, such as carboxylic acids or aldehydes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield hydroxylated derivatives, while reduction with sodium borohydride can produce partially dehalogenated compounds.
Scientific Research Applications
1,4-Dibromo-2,3,5,6-tetrachlorobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. For example, it may bind to the active site of an enzyme, altering its activity and affecting downstream processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1,4-Dibromo-2,3,5,6-tetrachlorobenzene can be compared with other halogenated benzenes, such as:
1,4-Dibromo-2,3,5,6-tetramethylbenzene: Similar in structure but with methyl groups instead of chlorine atoms.
1,4-Difluoro-2,3,5,6-tetrachlorobenzene: Contains fluorine atoms instead of bromine.
2,3,5,6-Tetrachlorobenzene-1,4-dithiol: Contains sulfur atoms in place of bromine
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
13074-99-2 |
|---|---|
Molecular Formula |
C6Br2Cl4 |
Molecular Weight |
373.7 g/mol |
IUPAC Name |
1,4-dibromo-2,3,5,6-tetrachlorobenzene |
InChI |
InChI=1S/C6Br2Cl4/c7-1-3(9)5(11)2(8)6(12)4(1)10 |
InChI Key |
DDBHFNKBELOPJO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Cl)Cl)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]-](/img/structure/B11968945.png)
![Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone](/img/structure/B11968946.png)

![1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968954.png)


![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968964.png)

![2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968978.png)
![Ethyl bicyclo[2.2.1]hept-2-yl(cyano)acetate](/img/structure/B11968985.png)


![5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969013.png)
